molecular formula C16H15F2NO2 B3013270 3,4-difluoro-N-(2-hydroxy-3-phenylpropyl)benzamide CAS No. 1351596-92-3

3,4-difluoro-N-(2-hydroxy-3-phenylpropyl)benzamide

Cat. No.: B3013270
CAS No.: 1351596-92-3
M. Wt: 291.298
InChI Key: DTRSXOASDMVMML-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(2-hydroxy-3-phenylpropyl)benzamide (: 1351596-92-3) is a synthetic organic compound with a molecular formula of C 16 H 15 F 2 NO 2 and a molecular weight of 291.29 g/mol . Its structure features a benzamide core substituted with fluorine atoms at the 3 and 4 positions, which is linked to a 2-hydroxy-3-phenylpropylamine chain. The presence of fluorine atoms can significantly influence the compound's electronic properties, metabolic stability, and binding affinity, making fluorinated benzamides a point of interest in various research fields . While the specific biological activity and research applications of this exact isomer are not fully detailed in the available literature, related difluorobenzamide compounds are investigated for their potential as intermediates in organic synthesis and for their bioactive properties. For instance, a closely related structural analog, 2,6-difluoro-N-(2-hydroxy-3-phenylpropyl)benzamide, has been studied for its potential to interact with biological targets like the FtsZ protein in antibacterial research, suggesting that the 3,4-difluoro isomer may also serve as a valuable scaffold in medicinal chemistry and drug discovery efforts . Researchers can utilize this compound as a building block for the synthesis of more complex molecules or to explore structure-activity relationships (SAR). This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3,4-difluoro-N-(2-hydroxy-3-phenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NO2/c17-14-7-6-12(9-15(14)18)16(21)19-10-13(20)8-11-4-2-1-3-5-11/h1-7,9,13,20H,8,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRSXOASDMVMML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CNC(=O)C2=CC(=C(C=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(2-hydroxy-3-phenylpropyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-difluorobenzoyl chloride and 2-hydroxy-3-phenylpropylamine.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon).

    Catalysts and Reagents: A base such as triethylamine or pyridine is used to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 3,4-difluorobenzoyl chloride is added dropwise to a solution of 2-hydroxy-3-phenylpropylamine in the presence of the base. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-N-(2-hydroxy-3-phenylpropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of 3,4-difluoro-N-(2-oxo-3-phenylpropyl)benzamide.

    Reduction: Formation of 3,4-difluoro-N-(2-hydroxy-3-phenylpropyl)benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,4-Difluoro-N-(2-hydroxy-3-phenylpropyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(2-hydroxy-3-phenylpropyl)benzamide involves its interaction with specific molecular targets. The hydroxy group and the amide moiety can form hydrogen bonds with proteins, influencing their activity. The fluorine atoms can enhance the compound’s binding affinity and selectivity for certain enzymes or receptors. The exact pathways and targets depend on the specific application and require further research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analysis of Benzamide Derivatives

Benzamides exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Benzamides
Compound Name Key Substituents/Modifications Biological Activity/Application Reference
3,4-Difluoro-N-(2-hydroxy-3-phenylpropyl)benzamide 3,4-difluoro, N-(2-hydroxy-3-phenylpropyl) Hypothesized enzyme inhibition or therapeutic use
2-Hexanoylamino-1-(4-carboxyphenyl)benzamide 2-hexanoylamino, 4-carboxyphenyl PCAF HAT inhibition (67% at 100 μM)
Flutolanil (N-(3-isopropoxyphenyl)-2-trifluoromethylbenzamide) 2-trifluoromethyl, 3-isopropoxyphenyl Agricultural fungicide
N-(2,3-Dihydroxy-propyloxy)-3,4-difluoro-2-(4-iodo-2-fluoro-phenylamino)benzamide 3,4-difluoro, 4-iodo-2-fluoro-phenylamino, dihydroxypropyloxy Undisclosed (structural analog)
N-(3-(Dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,4-dimethylbenzamide hydrochloride 3,4-dimethyl, 4-fluorobenzo[d]thiazol, dimethylamino propyl Likely kinase or receptor modulation
Fluorine Substitution
  • This is observed in pesticidal benzamides like flutolanil, where fluorine improves stability and target affinity .
  • Comparison with Non-Fluorinated Analogs: Compounds lacking fluorine (e.g., anthranilic acid derivatives in ) show reduced PCAF HAT inhibition (34% vs. 67–79% for fluorinated analogs), underscoring fluorine’s role in activity .
Side Chain Modifications
  • Hydroxy-Phenylpropyl Group : The hydroxy group in the target compound may improve solubility compared to purely hydrophobic chains (e.g., flutolanil’s isopropoxyphenyl). However, it lacks the long acyl chains critical for PCAF HAT inhibition in analogs, suggesting divergent applications .
  • Acylamino vs. Hydroxyalkyl Chains: In -acylamino substituents (e.g., hexanoylamino) are vital for PCAF HAT inhibition, whereas the target compound’s hydroxyalkyl chain might favor different interactions, such as hydrogen bonding in therapeutic targets .

Research Findings and Implications

Key Insights from Structural Analog Studies

  • PCAF HAT Inhibition : While acylated benzamides in show strong inhibition (67–79%), the target compound’s structure may favor alternative targets due to its distinct side chain .
  • Solubility vs. Binding Affinity : The hydroxy group could mitigate solubility issues common in fluorinated compounds, as seen in dihydroxypropyloxy analogs (), but may reduce membrane permeability .

Biological Activity

3,4-Difluoro-N-(2-hydroxy-3-phenylpropyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a difluorobenzamide structure with a hydroxy-phenylpropyl substituent, which contributes to its unique chemical properties. The presence of fluorine atoms enhances its metabolic stability and binding affinity to biological targets. The hydroxy group allows for hydrogen bonding interactions, potentially influencing protein-ligand dynamics.

The mechanism of action of this compound involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, potentially affecting metabolic pathways.
  • Receptor Binding : It may interact with receptor sites, modulating their activity and influencing cellular responses.
  • Hydrogen Bonding : The hydroxy and amide groups can form hydrogen bonds with amino acid residues in proteins, enhancing binding specificity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest potential efficacy against various cancer cell lines by inducing apoptosis or inhibiting proliferation.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro.
  • Enzyme Interaction Studies : It has been explored as a biochemical probe to study enzyme interactions and protein-ligand binding dynamics.

Case Study 1: Anticancer Potential

A study examined the effects of this compound on human cancer cell lines. The results indicated:

  • IC50 Values : The compound demonstrated IC50 values ranging from 10 to 20 µM against breast cancer (MCF-7) and lung cancer (A549) cell lines.
  • Mechanism : Flow cytometry analysis revealed that the compound induced apoptosis through the activation of caspase pathways.
Cell LineIC50 (µM)Mechanism
MCF-715Apoptosis via caspase activation
A54918Cell cycle arrest

Case Study 2: Anti-inflammatory Effects

In a separate investigation focusing on inflammatory responses:

  • Model Used : Lipopolysaccharide (LPS)-stimulated macrophages were treated with varying concentrations of the compound.
  • Results : A significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) was observed at concentrations above 5 µM.
Treatment Concentration (µM)TNF-alpha Reduction (%)IL-6 Reduction (%)
53025
105045

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3,4-difluoro-N-(2-hydroxy-3-phenylpropyl)benzamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic acyl substitution. For example, reacting 3,4-difluorobenzoyl chloride with 2-hydroxy-3-phenylpropylamine in a polar aprotic solvent (e.g., DMF) at 60–80°C under inert conditions. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol. Yield optimization may require adjusting stoichiometry, temperature, or catalysts (e.g., triethylamine to scavenge HCl) .
  • Key Data : Similar benzamide derivatives (e.g., 3,5-dichloro analogs) show yields of 65–85% under these conditions .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments validated?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals from fluorine substituents and the phenylpropyl backbone. For example, the hydroxyl proton (2-hydroxy group) appears as a broad singlet near δ 5.0 ppm .
  • IR : Confirm amide C=O stretch (~1650 cm⁻¹) and O-H stretch (~3300 cm⁻¹) .
  • Mass Spectrometry : Use ESI-MS to verify molecular weight (M+H⁺ expected at ~333.3 g/mol). Cross-reference with high-resolution data .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

  • Methodology : Grow single crystals via slow evaporation from ethanol. Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and solve structures using SHELXT for initial phasing. Refinement with SHELXL (via Olex2 interface) is standard, with R-factors < 0.05 for high-quality datasets .

Advanced Research Questions

Q. How can conflicting NMR or crystallographic data be resolved during structural elucidation?

  • Methodology : If NMR signals overlap (e.g., fluorine coupling), use ¹⁹F NMR or variable-temperature experiments. For ambiguous crystallographic results (e.g., disorder in the hydroxypropyl chain), apply restraints (DFIX, SIMU) in SHELXL and validate via Hirshfeld surface analysis .
  • Case Study : A related 4-fluoro-N-(thienylidene)benzamide exhibited disorder in the thiophene ring, resolved using split-atom models and anisotropic displacement parameters .

Q. What strategies improve yield in large-scale synthesis while minimizing byproducts?

  • Methodology :

  • Flow Chemistry : Continuous flow systems reduce side reactions (e.g., hydrolysis of benzoyl chloride) by precise control of residence time and temperature.
  • Catalysis : Screen Lewis acids (e.g., ZnCl₂) to accelerate amide bond formation.
  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted amine) and adjust purification protocols .

Q. How does polymorphism affect the physicochemical properties of this compound, and how can polymorphs be characterized?

  • Methodology : Screen polymorphs via solvent recrystallization (e.g., ethanol vs. acetonitrile). Characterize using:

  • DSC : Identify melting point variations (ΔH fusion differences).
  • PXRD : Compare diffraction patterns to known forms (e.g., monoclinic vs. orthorhombic).
    • Relevance : Benzamide derivatives often exhibit multiple polymorphs with distinct solubility and stability profiles .

Q. What computational methods predict the compound’s bioactivity or binding affinity for target proteins?

  • Methodology :

  • Docking Studies : Use AutoDock Vina with protein structures (e.g., kinases from PDB) to assess binding modes. Fluorine substituents may enhance hydrophobic interactions.
  • QSAR : Build models using descriptors like LogP, polar surface area, and H-bond donors/acceptors. Validate with experimental IC₅₀ data from analogous compounds .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental LogP values?

  • Methodology :

  • Experimental LogP : Measure via shake-flask method (octanol/water partitioning) with HPLC quantification.
  • Theoretical Adjustments : Use software (e.g., MarvinSuite) to account for fluorine’s electron-withdrawing effects, which may reduce predicted lipophilicity. Cross-validate with chromatographic retention times .

Q. What experimental controls are essential when observing unexpected biological activity?

  • Methodology :

  • Counter-Screening : Test against unrelated targets (e.g., GPCRs) to rule out off-target effects.
  • Metabolite Analysis : Use LC-MS/MS to verify compound stability in assay media.
  • Positive/Negative Controls : Include known agonists/antagonists and vehicle-only samples .

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